molecular formula C12H13N3O2 B8343245 4-(2-(1H-imidazol-1-yl)ethoxy)benzamide CAS No. 75912-57-1

4-(2-(1H-imidazol-1-yl)ethoxy)benzamide

Cat. No.: B8343245
CAS No.: 75912-57-1
M. Wt: 231.25 g/mol
InChI Key: DVALIYTWWUIPGC-UHFFFAOYSA-N
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Description

4-(2-Imidazol-1-yl-ethoxy)-benzamide is a chemical compound that has garnered interest in various fields of scientific research due to its unique structure and potential applications. This compound features an imidazole ring linked to a benzamide moiety through an ethoxy group, which imparts distinct chemical and biological properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(2-Imidazol-1-yl-ethoxy)-benzamide typically involves the reaction of 4-hydroxybenzamide with 2-chloroethyl imidazole under basic conditions. The reaction proceeds through a nucleophilic substitution mechanism, where the hydroxyl group of 4-hydroxybenzamide attacks the electrophilic carbon of 2-chloroethyl imidazole, resulting in the formation of the desired product .

Industrial Production Methods

Industrial production of 4-(2-Imidazol-1-yl-ethoxy)-benzamide may involve similar synthetic routes but on a larger scale. The process would typically be optimized for yield and purity, involving steps such as recrystallization and purification through column chromatography to ensure the final product meets industrial standards .

Chemical Reactions Analysis

Types of Reactions

4-(2-Imidazol-1-yl-ethoxy)-benzamide undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

4-(2-Imidazol-1-yl-ethoxy)-benzamide has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 4-(2-Imidazol-1-yl-ethoxy)-benzamide involves its interaction with specific molecular targets. For instance, it acts as a competitive inhibitor of thromboxane synthase, an enzyme involved in the biosynthesis of thromboxane A2, a potent vasoconstrictor and platelet aggregator. By inhibiting this enzyme, the compound can reduce thromboxane A2 levels, thereby exerting its biological effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-(2-Imidazol-1-yl-ethoxy)-benzamide is unique due to its specific combination of an imidazole ring and benzamide moiety, which imparts distinct chemical and biological properties. Its ability to inhibit thromboxane synthase selectively makes it a valuable compound for therapeutic research .

Properties

CAS No.

75912-57-1

Molecular Formula

C12H13N3O2

Molecular Weight

231.25 g/mol

IUPAC Name

4-(2-imidazol-1-ylethoxy)benzamide

InChI

InChI=1S/C12H13N3O2/c13-12(16)10-1-3-11(4-2-10)17-8-7-15-6-5-14-9-15/h1-6,9H,7-8H2,(H2,13,16)

InChI Key

DVALIYTWWUIPGC-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CC=C1C(=O)N)OCCN2C=CN=C2

Origin of Product

United States

Synthesis routes and methods

Procedure details

Sodium hydride (14.4 g, 50% suspension in mineral oil) was added cautiously to a stirred and cooled solution of imidazole (20.4 g) in dry N,N-dimethylformamide (100 ml). After the initial vigorous reaction had subsided the mixture was heated to 100° C. for 10 minutes and then stirred at room temperature for a further 1 hour. A solution of 4-(2-chloroethoxy)benzamide (60.0 g) in the minimum volume of N,N-dimethylformamide was added and the mixture was heated at 100° C. for 5.5 hours. The solvent was evaporated and the residue was poured into water. The mixture was extracted several times with chloroform and the combined chloroform extracts were dried (MgSO4) and evaporated to give a mixture of oil and solid. The mixture was triturated with ether and the solid was collected and crystallised from a mixture of methanol and ethyl acetate to give 1-[2-(4-carbamoyl phenoxy)ethyl]imidazole (35.2 g), m.p. 148°-149° C. Found: C, 62.25; H, 5.61; N, 18.54. C12H13N3O2 requires: C, 62.32; H, 5.67; N, 18.17%.
Quantity
14.4 g
Type
reactant
Reaction Step One
Quantity
20.4 g
Type
reactant
Reaction Step Two
Quantity
100 mL
Type
solvent
Reaction Step Two
Quantity
60 g
Type
reactant
Reaction Step Three
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Three

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